molecular formula C11H12FN3 B15048327 N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine CAS No. 1006469-13-1

N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B15048327
CAS No.: 1006469-13-1
M. Wt: 205.23 g/mol
InChI Key: ZFMYCAIXPUIOJI-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine is a chemical compound of significant interest in medicinal and organic chemistry research. As a derivative of the pyrazole heterocycle, it serves as a versatile building block for the synthesis of more complex molecules. Pyrazole derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of pharmacological activities, featuring in several marketed drugs and candidates in clinical development . The structure of this compound, which incorporates a fluorobenzyl group, is commonly employed in the design of bioactive molecules, as the fluorine atom can influence a compound's electronic properties, metabolic stability, and binding affinity . Researchers utilize such N-substituted pyrazol-3-amine derivatives as key intermediates in the construction of compound libraries aimed at probing novel biological targets . While the specific biological profile of this compound is not fully delineated in the current literature, structurally similar compounds have demonstrated potent inhibitory activity against various kinases, such as cyclin-dependent kinase 2 (CDK2), highlighting the potential of this chemotype in developing new anticancer agents . The N-1 methyl and N-3 amine functionalities on the pyrazole ring provide points for further chemical modification, making this compound a valuable precursor for hit-to-lead optimization campaigns. It is commonly used in reactions such as reductive amination and palladium-catalyzed cross-couplings to generate diverse N-heterocyclic amines for biological evaluation . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1006469-13-1

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C11H12FN3/c1-15-7-6-11(14-15)13-8-9-2-4-10(12)5-3-9/h2-7H,8H2,1H3,(H,13,14)

InChI Key

ZFMYCAIXPUIOJI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The most direct route involves reacting 1-methyl-1H-pyrazol-3-amine with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃). The reaction proceeds via an SN2 mechanism, where the amine nucleophile attacks the electrophilic benzyl carbon, displacing the chloride leaving group. A molar ratio of 1:1.2 (amine:benzyl chloride) is typically employed to drive the reaction to completion while minimizing side products.

Table 1: Standard Reaction Conditions for Nucleophilic Substitution

Parameter Value
Solvent Dimethylformamide (DMF)
Temperature 80–90°C
Reaction Time 12–24 hours
Base K₂CO₃ (2.5 equiv)
Yield 70–75%

Solvent and Temperature Optimization

Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state through solvation. Comparative studies show that switching to acetonitrile reduces yields to 55–60% due to poorer solubility of the benzyl chloride. Elevated temperatures (80–90°C) are critical for overcoming activation energy barriers, though exceeding 100°C promotes decomposition, as evidenced by HPLC-MS detection of N-alkylated byproducts.

Multi-Step Synthesis via Pyrazole Functionalization

Pyrazole Core Construction

The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters. For example, ethyl acetoacetate reacts with methylhydrazine in ethanol under reflux to form 3-methyl-1H-pyrazol-5-ol. Subsequent N-methylation using iodomethane (CH₃I) in DMF at 60°C introduces the 1-methyl substituent with 82% yield.

Table 2: Stepwise Synthesis and Yields

Step Reaction Reagents/Conditions Yield
1 Cyclocondensation Hydrazine hydrate, ethanol, reflux 75%
2 N-Methylation CH₃I, K₂CO₃, DMF, 60°C 82%
3 Benzylamine Coupling 4-Fluorobenzylamine, EDCI, CH₂Cl₂ 68%

Coupling with 4-Fluorobenzylamine

The final step involves coupling the functionalized pyrazole with 4-fluorobenzylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent. This reaction is performed in dichloromethane (CH₂Cl₂) at room temperature to preserve the integrity of the aromatic fluorine group. NMR monitoring reveals complete consumption of starting materials within 6 hours when using a 1:1.1 pyrazole:amine ratio.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Industrial methods prioritize throughput and reproducibility. Continuous flow reactors with residence times of 30–45 minutes achieve 85% conversion rates by maintaining precise temperature control (±2°C) and turbulent flow regimes. Automated quenching systems immediately neutralize excess benzyl chloride with aqueous sodium bicarbonate to prevent over-alkylation.

Purification Protocols

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v) or recrystallization from ethanol. The latter method yields crystals with ≥99% purity, as confirmed by differential scanning calorimetry (DSC) showing a single endothermic peak at 142–145°C.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals at δ 7.25 ppm (doublet, 2H, aromatic H) and δ 4.40 ppm (singlet, 2H, CH₂ bridge). The absence of peaks above δ 8.0 ppm confirms the absence of unreacted amine starting material.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis validates the molecular formula C₁₂H₁₃FN₃ with an observed [M+H]⁺ ion at m/z 218.1092 (calculated 218.1095), ensuring synthetic fidelity.

Challenges and Mitigation Strategies

Byproduct Formation

Competing N,N-dialkylation occurs when excess benzyl chloride is present, producing bis-benzylated impurities. This is mitigated by employing a slight excess of the pyrazole amine (1.1 equiv) and incremental reagent addition.

Fluorine Stability

The electron-withdrawing fluorine group sensitizes the benzyl moiety to nucleophilic aromatic substitution. Using mild bases (e.g., K₂CO₃ instead of NaOH) and avoiding prolonged heating above 100°C prevents defluorination.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine with structurally related pyrazole and aryl-substituted amines, focusing on substituent effects, synthetic strategies, and biological implications.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Features Key Properties/Applications Reference
This compound 1-Methylpyrazole core; 4-fluorobenzyl at 3-amino position Hypothesized enhanced metabolic stability due to fluorine; potential kinase inhibition
4h () 1-(4-Sulfonamidophenyl)-5-p-fluorophenylpyrazole; tert-butyl and hydroxyl groups Bioactive sulfonamide moiety; evaluated for anti-inflammatory or enzyme-modulating effects
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () 3-Methylpyrazole; cyclopropyl and pyridinyl substituents Melting point 104–107°C; potential heterocyclic interactions in drug design
N-(4-Methoxy-3-(methoxymethyl)benzyl)-1,5-dimethyl-1H-pyrazol-3-amine () Methoxy and methoxymethyl benzyl; 1,5-dimethylpyrazole Electron-rich substituents may improve solubility; AG-C-17482 (research code)
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine () 4-Fluorophenyl; pyridinyl and trichlorophenyl groups High crystallinity (R factor = 0.031); halogen-rich for stability and target engagement

Key Comparisons

In contrast, the methoxymethyl benzyl group in provides electron-donating effects, which could improve solubility but reduce metabolic stability . The trichlorophenyl group in offers steric bulk and halogen bonding capabilities, likely increasing rigidity and target affinity compared to the mono-fluorinated benzyl group .

Biological Activity

  • Compound 4h () incorporates a sulfonamide group, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase inhibitors). This contrasts with the target compound’s lack of sulfonamide functionality, suggesting divergent biological targets .
  • The pyridinyl substituents in and enable π-stacking interactions with aromatic residues in proteins, a feature absent in the target compound’s benzyl group .

Synthetic Strategies

  • The synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () employs copper-catalyzed coupling, yielding a 17.9% product. This highlights challenges in introducing cyclopropyl amines, which may also apply to the target compound’s benzyl group .
  • The Povarov reaction in generates imidazo-pyrimidine derivatives, differing from pyrazole synthesis but underscoring the utility of fluorinated aldehydes in constructing arylidene intermediates .

Physical and Spectroscopic Data

  • reports a melting point of 104–107°C for its pyrazole derivative, while highlights high crystallinity (R factor = 0.031) for its trichlorophenyl analog. Such data are critical for formulation but are unavailable for the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization, halogenation, and coupling reactions. For example, copper-catalyzed Ullmann-type coupling under inert atmospheres (e.g., using CuBr and Cs₂CO₃ in DMSO at 35°C for 48 hours) has been reported for analogous pyrazole derivatives. Solvent choice (e.g., DMSO or ethanol) and temperature control are critical to minimize side reactions and improve yields (e.g., 17.9% yield reported for similar amines) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Combined use of ¹H/¹³C NMR (to confirm substitution patterns and aromaticity), FT-IR (to identify NH/amine stretches at ~3298 cm⁻¹), and HRMS (for molecular ion validation) is essential. For example, ¹H NMR signals at δ 8.6–7.4 ppm in CDCl₃ are characteristic of pyrazole and fluorobenzyl protons in related structures .

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in structural assignments?

  • Methodological Answer : SC-XRD with refinement via SHELXL (e.g., R-factor < 0.05) provides unambiguous confirmation of bond lengths, angles, and torsion angles. For pyrazole derivatives, triclinic or monoclinic systems (e.g., space group P1 with a = 8.5 Å, b = 9.8 Å) are common. Data collection at 173 K minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can discrepancies between computational (DFT) and experimental (XRD) bond lengths be analyzed?

  • Methodological Answer : Compare DFT-optimized geometries (using B3LYP/6-31G* basis sets) with XRD data. For example, deviations >0.02 Å in C–N bonds may indicate electron delocalization or crystal packing effects. Software like ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty .

Q. What strategies address contradictory bioactivity results in antimicrobial assays?

  • Methodological Answer : Cross-validate results using multiple assays (e.g., broth microdilution vs. agar diffusion) and standardized strains (e.g., S. aureus ATCC 25923). For pyrazole analogs, substituent modifications (e.g., replacing methyl with trifluoromethyl groups) can enhance potency. IC₅₀ values should be corroborated with cytotoxicity assays .

Q. How do solvent polarity and pH affect the compound’s solubility and stability?

  • Methodological Answer : Measure partition coefficients (logP) using octanol-water systems at pH 6.7. Pyrazole amines with fluorobenzyl groups typically exhibit logP > 2.0, favoring lipid membranes. Stability studies under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 37°C for 24 hours) assess hydrolytic degradation .

Q. What crystallographic challenges arise from twinning or disorder in this compound?

  • Methodological Answer : Twinning (e.g., pseudo-merohedral cases) requires data integration with HKL-3000 or CrysAlisPro. For disorder, refine occupancies iteratively using SHELXL’s PART instruction. High-resolution data (<1.0 Å) improves electron density maps for fluorophenyl and pyrazole moieties .

Q. How can regioselectivity issues in pyrazole functionalization be mitigated?

  • Methodological Answer : Use directing groups (e.g., –NH₂ at C3) to control electrophilic substitution. For example, bromination at C4/C5 positions is favored under radical initiators (e.g., NBS/AIBN). Monitor reactions via LC-MS to detect intermediates .

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